molecular formula C7H5F3O B1306049 3,4,5-Trifluorobenzyl alcohol CAS No. 220227-37-2

3,4,5-Trifluorobenzyl alcohol

Cat. No.: B1306049
CAS No.: 220227-37-2
M. Wt: 162.11 g/mol
InChI Key: HRSFRSLKOPFWMZ-UHFFFAOYSA-N
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Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,4,5-Trifluorobenzyl alcohol can be synthesized through various methods. One common synthetic route involves the reduction of 3,4,5-trifluorobenzaldehyde using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions . The reaction typically takes place in an inert solvent like tetrahydrofuran (THF) or ethanol, and the product is purified through distillation or recrystallization .

Industrial Production Methods: Industrial production of this compound may involve similar reduction processes but on a larger scale. The choice of reducing agent and solvent may vary based on cost, availability, and environmental considerations. The product is often purified using industrial-scale distillation or chromatography techniques .

Scientific Research Applications

Chemistry: 3,4,5-Trifluorobenzyl alcohol is used as a chemical reagent in various organic synthesis reactions. It serves as a building block for the synthesis of more complex fluorinated compounds .

Biology and Medicine: In biological research, this compound is used to study the effects of fluorinated compounds on biological systems. It may also be used in the development of pharmaceuticals, particularly those that require fluorinated aromatic compounds for enhanced metabolic stability and bioavailability .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals, agrochemicals, and materials science applications. Its unique fluorinated structure imparts desirable properties such as increased thermal stability and resistance to degradation .

Comparison with Similar Compounds

Comparison: 3,4,5-Trifluorobenzyl alcohol is unique due to the specific positioning of the fluorine atoms on the benzene ring. This positioning can significantly influence its chemical and physical properties compared to other fluorinated benzyl alcohols. For example, 2,4,5-trifluorobenzyl alcohol has a different substitution pattern, which can lead to variations in reactivity and applications . Similarly, 2,3,4,5,6-pentafluorobenzyl alcohol, with all positions fluorinated, exhibits distinct properties such as increased electron-withdrawing effects and higher stability .

Properties

IUPAC Name

(3,4,5-trifluorophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F3O/c8-5-1-4(3-11)2-6(9)7(5)10/h1-2,11H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRSFRSLKOPFWMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)F)F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50380344
Record name 3,4,5-Trifluorobenzyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50380344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

220227-37-2
Record name 3,4,5-Trifluorobenzyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50380344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 220227-37-2
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

To a cooled (−5° C.) solution of 3,4,5-trifluorobenzaldehyde (7.0 g, 43.75 mmol) in a mixture (50 ml, 9:1) of THF and water NaBH4 (1.662 g, 43.75 mmol) was slowly added in portions over a period of 30 min. The reaction mixture was allowed to attain room temperature over a period of 2 h and carefully poured into ice-cold dil HCl (200 ml, IN). The oily layer was extracted into CH2Cl2 (250 ml) and the organic layer washed with water (200 ml), dried (MgSO4) and evaporated. The crude product (7.08 g, quantitative) obtained was taken forward without further purification.
Quantity
7 g
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reactant
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water NaBH4
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1.662 g
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50 mL
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ice
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200 mL
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reactant
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

Then, 37.91 g of 3,4,5-trifluorobenzaldehyde and 10 mL of water were dissolved in 50 mL of ethanol and cooled with ice, and 2.69 g of sodium tetrahydroborate was slowly added to the resultant solution. The mixture was stirred at room temperature for 2 hours, and 10% hydrochloric acid was added until the system became acidic, followed by stirring for 1 hour. Then, hexane was added to the mixture to separate an organic layer, and an aqueous layer was subjected to extraction with hexane. The hexane extract was combined with the organic layer and washed with saturated brine. The resultant mixture was dried by adding sodium sulfate, and then the solvent was distilled off under reduced pressure. Then, reduced-pressure distillation (3.9 kPa, b. p.=116° C. to 118° C.) yielded 26.73 g of 3,4,5-trifluorobenzyl alcohol (A).
Quantity
37.91 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
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reactant
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50 mL
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solvent
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2.69 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,4,5-Trifluorobenzyl alcohol
Reactant of Route 2
3,4,5-Trifluorobenzyl alcohol
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3,4,5-Trifluorobenzyl alcohol
Reactant of Route 4
3,4,5-Trifluorobenzyl alcohol
Reactant of Route 5
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3,4,5-Trifluorobenzyl alcohol
Reactant of Route 6
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3,4,5-Trifluorobenzyl alcohol

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